5,6-Dimethoxy-1H-indole-3-ethylamine

Description

Systematic IUPAC Nomenclature and Structural Representation

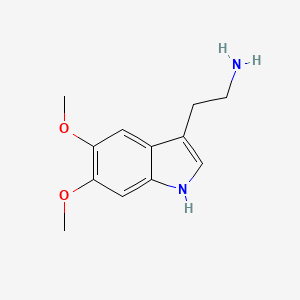

The compound 5,6-Dimethoxy-1H-indole-3-ethylamine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 2-(5,6-dimethoxy-1H-indol-3-yl)ethanamine . This nomenclature reflects its core indole structure, a bicyclic heterocycle comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The numbering of the indole system begins at the nitrogen atom (position 1), proceeds clockwise around the benzene ring (positions 2–7), and concludes at the pyrrole ring (positions 8–9).

The methoxy (-OCH₃) substituents occupy positions 5 and 6 on the benzene ring, while the ethylamine (-CH₂CH₂NH₂) side chain is attached to position 3 of the indole scaffold. The structural formula is C₁₂H₁₆N₂O₂ , with a molecular weight of 220.27 g/mol . The SMILES notation COC1=C(C=C2C(=C1)C(=CN2)CCN)OC encodes the connectivity of atoms, emphasizing the methoxy groups at positions 5 and 6 and the ethylamine moiety at position 3.

A 2D structural depiction reveals the planar indole core with substituents oriented perpendicular to the ring system. The ethylamine side chain adopts a staggered conformation, minimizing steric hindrance between the amino group and adjacent methoxy substituents.

CAS Registry Number and Regulatory Identifiers

The CAS Registry Number for this compound is 31363-68-5 , a unique identifier assigned by the Chemical Abstracts Service (CAS) to distinguish it from over 204 million substances in its registry. Additional regulatory and database identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| EC Number | 250-590-0 | PubChem |

| UNII | CXZ9P9SRB9 | PubChem |

| DSSTox Substance ID | DTXSID80185283 | EPA CompTox |

| Wikidata ID | Q83056295 | PubChem |

| Nikkaji Number | J278.096H | PubChem |

The DSSTox ID links to the U.S. Environmental Protection Agency’s (EPA) CompTox Chemicals Dashboard, which aggregates toxicity and environmental data. The EC Number facilitates regulatory compliance under the European Union’s Classification, Labeling, and Packaging (CLP) regulations.

Synonym Taxonomy Across Chemical Databases

This compound is cataloged under diverse synonyms in chemical databases, reflecting variations in naming conventions and historical usage. Key synonyms include:

| Database | Synonym |

|---|---|

| PubChem | 5,6-Dimethoxytryptamine |

| ChEMBL | This compound |

| CAS Common Name | 2-(5,6-Dimethoxy-1H-indol-3-yl)ethanamine |

| EPA CompTox | DTXSID80185283 |

| Wikidata | 5,6-Dimethoxytryptamin |

The term tryptamine denotes its structural relationship to the biogenic amine tryptamine, which features an indole ring linked to an ethylamine chain. The prefix 5,6-dimethoxy specifies the substitution pattern on the indole core. Variants like 5,6-Dimethoxytryptamin (German spelling) and SCHEMBL7850885 (a vendor-specific catalog number) highlight the linguistic and commercial diversity of chemical nomenclature.

Properties

CAS No. |

31363-68-5 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(5,6-dimethoxy-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C12H16N2O2/c1-15-11-5-9-8(3-4-13)7-14-10(9)6-12(11)16-2/h5-7,14H,3-4,13H2,1-2H3 |

InChI Key |

RUBWDHXESZEALO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)CCN)OC |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Research indicates that indole derivatives, including 5,6-Dimethoxy-1H-indole-3-ethylamine, exhibit significant antitumor properties. Indoles are known for their ability to inhibit microtubule assembly, which is crucial for cancer cell division. Studies have shown that certain indole derivatives can effectively block tumor growth, especially in cancers resistant to conventional treatments like paclitaxel .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been suggested that this compound can mitigate neurotoxicity associated with excessive glutamate release in neuronal cells. The mechanism involves blocking calcium channels and exhibiting antioxidant properties, which collectively protect neurons from excitotoxic damage . This makes it a candidate for further research in treating neurodegenerative diseases.

Separation Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated the use of a Newcrom R1 HPLC column for the separation of this compound under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method allows for the scalable isolation of impurities and is suitable for pharmacokinetic studies .

Neurotoxicity Reduction

A patent application describes a novel compound derived from this compound aimed at reducing neurotoxicity in neuron cells. The study emphasizes the compound's dual functionality: as a calcium channel blocker and an antioxidant agent. This dual action is critical in preventing neuronal damage caused by excitotoxicity, which is often observed in conditions like stroke and traumatic brain injury .

Antiparasitic Activity

Indole derivatives have also been explored for their antiparasitic properties. Specific studies have shown that certain modifications of indole structures can lead to compounds with potent activity against parasites such as Leishmania species. This highlights the versatility of indole derivatives like this compound in developing new therapeutic agents against parasitic infections .

Data Tables

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 5,6-Dimethoxy-1H-indole-3-ethylamine and related compounds:

Functional and Pharmacological Differences

Antioxidant Activity :

- The triazole-containing derivatives (e.g., 9c , 10a ) exhibit enhanced antioxidant properties due to the electron-rich triazole ring, which stabilizes free radicals. These compounds are specifically designed for ischemia treatment .

- In contrast, this compound lacks a triazole group but may still show moderate antioxidant activity due to its dimethoxy substituents, which donate electrons to stabilize reactive oxygen species .

- Lipophilicity and Solubility: The ethylamine side chain in this compound contributes to its lower LogP (0.889) compared to triazole derivatives like 9c (estimated LogP >2.5 due to bromine and aromatic groups). This makes the former more suitable for aqueous-based HPLC analysis . Isoquinoline derivatives (e.g., 6d) with ester groups exhibit higher LogP values (~2.5–3.0), favoring membrane permeability but complicating chromatographic separation .

- Nitrovinyl derivatives (e.g., (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole) are synthesized via condensation reactions, avoiding heavy-metal catalysts but requiring rigorous purification .

Analytical Behavior

- HPLC Performance: this compound is analyzed using a Newcrom R1 column with acetonitrile-water-phosphoric acid mobile phase, achieving baseline separation due to its low silanol activity . Triazole derivatives (e.g., 9c) may require alternative columns (e.g., C18) due to their larger molecular size and aromaticity .

Key Research Findings

Structural-Activity Relationships :

Pharmacokinetic Considerations :

- The ethylamine side chain in this compound may facilitate renal clearance, whereas bulkier derivatives (e.g., 9c ) exhibit prolonged half-lives due to increased protein binding .

Preparation Methods

Synthetic Route Overview

A patented method (CN111393268A) utilizes o-dimethyl ether as the starting material, reacting it with 3-chloropropionyl chloride under Friedel-Crafts conditions. The process employs aluminum trichloride (AlCl₃) as a catalyst in dichloromethane (DCM) at 0°C, followed by reflux. The intermediate undergoes hydrolysis and recrystallization to yield 5,6-dimethoxy-1,2-indandione, which is subsequently reduced to the target amine.

Key Steps:

-

Friedel-Crafts Acylation :

-

Reductive Amination :

Palladium-Catalyzed C–H Ethylamination

Mechanistic Insights

A recent study (RSC Adv. 2024) describes a switchable synthesis strategy using aziridine as an ethylamine source. Palladium(II) acetate [Pd(OAc)₂] and triphenylphosphine (PPh₃) catalyze the C–H activation of 5,6-dimethoxyindole, enabling β-carbon elimination to form the ethylamine side chain.

Optimization Data:

| Condition | Yield (C4-ethylamine) | Yield (C7-aminoindoline) |

|---|---|---|

| Standard (CsBr, Cs₂CO₃, 90°C → 150°C) | 58% | Trace |

| Without CsBr | 48% | Trace |

| Norbornadiene (NBD) | 58% | 16% |

Key Advantage : Tunable selectivity between C4-ethylaminoindole and C7-aminoindoline via temperature control.

Four-Step Synthesis from 5,6-Dimethoxyindole

Stepwise Protocol (US6114373A)

This method starts with 5,6-dimethoxyindole and proceeds through:

-

Mannich Reaction :

-

Nitrile Formation :

-

Reduction to Tryptamine :

-

Acetylation :

Continuous Flow Synthesis

Scalable Production (PMC11533055)

A flow chemistry approach optimizes the Fischer indole reaction for scalability. Key parameters:

-

Reactants : Phenylhydrazine hydrochloride + 4-(dimethylamino)butyraldehyde diethyl acetal

-

Catalyst : Sulfuric acid (5% v/v)

-

Temperature : 140°C

-

Residence Time : 10 minutes

-

Workup : In-line liquid-liquid extraction (ethyl acetate/NaOH)

Methylation of 5-Hydroxytryptamine Derivatives

Two-Step Acetylation-Methylation (CN113788780B)

-

Acetylation :

-

Methylation :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | o-Dimethyl ether | AlCl₃, LiAlH₄ | 86% | Moderate |

| Palladium Catalysis | 5,6-Dimethoxyindole | Pd(OAc)₂, PPh₃ | 58% | High |

| Four-Step Synthesis | 5,6-Dimethoxyindole | CNBr, AlH₃, Ac₂O | 91% | Low |

| Continuous Flow | Phenylhydrazine | H₂SO₄, Ethyl acetate | 99% | High |

| Methylation | 5-Hydroxytryptamine | Acetyl chloride, (CH₃O)₂SO₂ | 80% | Moderate |

Mechanistic Challenges :

Q & A

Q. Can this compound serve as a precursor for photoactive materials or sensors?

- Methodological Answer : Methoxy groups enhance π-conjugation, making the compound a candidate for optoelectronic materials. Functionalize the ethylamine group with fluorophores (e.g., dansyl chloride) and test photoluminescence quantum yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.